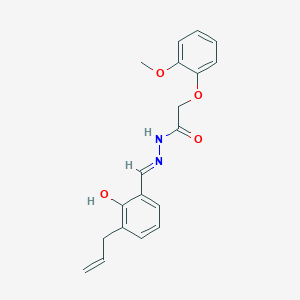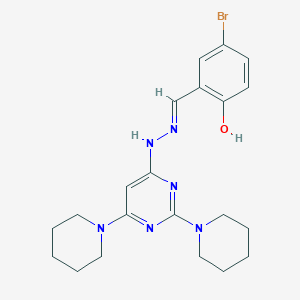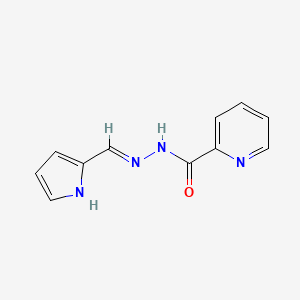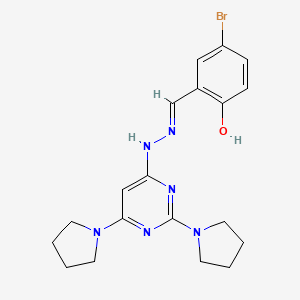![molecular formula C16H17N3O2 B3727089 N'-(2-hydroxybenzylidene)-2-[(2-methylphenyl)amino]acetohydrazide](/img/structure/B3727089.png)
N'-(2-hydroxybenzylidene)-2-[(2-methylphenyl)amino]acetohydrazide
Vue d'ensemble
Description
Applications De Recherche Scientifique
Nonlinear Optical Properties
N'-(2-hydroxybenzylidene)-2-[(2-methylphenyl)amino]acetohydrazide and related compounds have been studied for their nonlinear optical properties. These properties are critical for applications in optical devices such as optical limiters and switches. The third-order nonlinear optical properties of such compounds were investigated using a single beam z-scan technique, demonstrating their potential in optical applications (Naseema et al., 2010).
Complexation Potential with Metals
The ability of this compound to form complexes with metals like Cu2+ has been explored. Such properties are significant in developing new materials with potential applications in various fields including catalysis and material science. Studies involved synthesis, characterization, and theoretical studies to assess the complexation potential (Polo-Cerón et al., 2021).
Optical and Thermal Properties
Research has been conducted on the growth and characterization of organic single crystals of N'-(2-hydroxybenzylidene)acetohydrazide, focusing on their optical and thermal properties. These properties are crucial for applications in the field of photonics and material science (Zhang et al., 2011).
Molecular Docking and Biological Activities
Molecular docking and biological activity studies have been conducted on hydrazones including this compound. These studies are essential for understanding the interaction of these compounds with biological targets, which is vital in drug design and discovery (Xue et al., 2022).
Antitumor Activities
Certain derivatives of this compound have been synthesized and tested for their antitumor activity. This research is significant in the search for new therapeutic agents for cancer treatment (Li et al., 2014).
Nonlinear Optical Behavior and Antimicrobial Activities
A mixed-ligand copper(II) complex of N'-(2-hydroxybenzylidene)acetohydrazide was synthesized and characterized for its nonlinear optical behavior and antimicrobial activities. These findings contribute to the development of materials with potential applications in photonics and as antimicrobial agents (Ebrahimipour et al., 2014).
Detailed Information on the Scientific Research Applications of this compound
Nonlinear Optical Properties
- Hydrazones, including compounds similar to this compound, have been synthesized and studied for their nonlinear optical properties. These compounds show potential for applications in optical devices like optical limiters and switches, exhibiting properties such as two-photon absorption and effective third-order susceptibility (Naseema et al., 2010).
Potential as Metal Complexing Agents
- N-acylhydrazones, similar to the target compound, have been synthesized and characterized as potential donors for Cu2+ complexes. Their complexation potential with metals is significant for applications in catalysis and materials science (Polo-Cerón et al., 2021).
Optical and Thermal Properties
- The crystal growth and characterization of organic single crystals, including N'-(2-hydroxybenzylidene)acetohydrazide, have been investigated. These studies focus on the optical and thermal properties of the crystals, which are crucial for photonics and material science applications (Zhang et al., 2011).
Molecular Docking and Biological Activities
- Hydrazones similar to the target compound have been studied for their biological activities, including xanthine oxidase inhibition. Molecular docking studies have helped in understanding their interaction with biological targets, which is vital in drug discovery and design (Xue et al., 2022).
Antitumor Activities
- Derivatives of this compound have been synthesized and evaluated for their antitumor activities. This research is important for discovering new therapeutic agents in cancer treatment (Li et al., 2014).
Propriétés
IUPAC Name |
N-[(Z)-(2-hydroxyphenyl)methylideneamino]-2-(2-methylanilino)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O2/c1-12-6-2-4-8-14(12)17-11-16(21)19-18-10-13-7-3-5-9-15(13)20/h2-10,17,20H,11H2,1H3,(H,19,21)/b18-10- | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFZSWPRBTXAXHC-ZDLGFXPLSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NCC(=O)NN=CC2=CC=CC=C2O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=CC=C1NCC(=O)N/N=C\C2=CC=CC=C2O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1H-indene-1,2,3-trione 2-[(4-bromophenyl)hydrazone] 1-oxime](/img/structure/B3727007.png)
![2-amino-9-[3,4-dihydroxy-5-(hydroxymethyl)tetrahydro-2-furanyl]-8-(4-methyl-1-piperazinyl)-1,9-dihydro-6H-purin-6-one hydrochloride](/img/structure/B3727017.png)
![1-{[(5-amino-1H-tetrazol-1-yl)imino]methyl}-2-naphthol](/img/structure/B3727024.png)





![N'-[1-(2,5-dihydroxyphenyl)ethylidene]isonicotinohydrazide](/img/structure/B3727074.png)

![4-hydroxy-6-methyl-3-{3-[4-(methylthio)phenyl]acryloyl}-2H-pyran-2-one](/img/structure/B3727092.png)
![2,5-dihydroxybenzaldehyde (5-ethyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazone](/img/structure/B3727093.png)

![methyl 3-{[1-(2-methylphenyl)-4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene]methyl}-1H-indole-2-carboxylate](/img/structure/B3727100.png)